molecular formula C15H19N3O3 B7586999 (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid

(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid

Cat. No. B7586999
M. Wt: 289.33 g/mol
InChI Key: TUUBKXGUVQAKKV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid, also known as IPMA, is a chemical compound that has shown promising results in scientific research. It is a synthetic analog of the naturally occurring amino acid valine and has been studied for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid is not fully understood, but it is believed to work through various pathways. In cancer research, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival. In neurodegenerative disease research, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has been shown to have various biochemical and physiological effects. In cancer research, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of the mTOR pathway. In neurodegenerative disease research, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has been shown to protect neurons from oxidative stress, reduce inflammation, and activate the Nrf2 pathway. In infectious disease research, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has been shown to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Another advantage is its potential use in various diseases, which makes it a versatile compound for scientific research. One limitation of using (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid research. In cancer research, future studies could focus on the development of combination therapies using (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid and other chemotherapeutic agents. In neurodegenerative disease research, future studies could focus on the development of (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid derivatives with improved pharmacokinetic properties. In infectious disease research, future studies could focus on the development of (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid analogs with enhanced antiviral activity. Overall, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in various diseases.

Synthesis Methods

(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid can be synthesized in the laboratory using various methods. One method involves the reaction of 2-imidazo[1,2-a]pyridine-2-carboxylic acid with N-Boc-4-methyl-L-valine methyl ester in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then deprotected to obtain (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid.

Scientific Research Applications

(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has been studied for its potential use in various diseases such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has shown to protect neurons from oxidative stress and reduce inflammation. In infectious disease research, (2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid has shown to inhibit the replication of viruses such as HIV and HCV.

properties

IUPAC Name

(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10(2)7-12(15(20)21)17-14(19)8-11-9-18-6-4-3-5-13(18)16-11/h3-6,9-10,12H,7-8H2,1-2H3,(H,17,19)(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBKXGUVQAKKV-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid

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